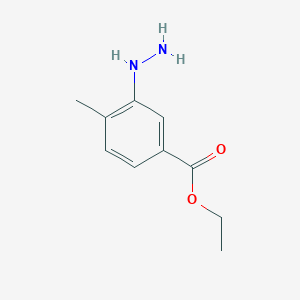

Ethyl 3-hydrazinyl-4-methylbenzoate

Description

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule, Ethyl 3-hydrazinyl-4-methylbenzoate, identifies the primary strategic disconnection at the C-N bond of the hydrazinyl group. This approach points to Ethyl 3-amino-4-methylbenzoate as the immediate and critical precursor. The synthesis of this amino compound, in turn, is most commonly approached from its corresponding nitro analogue, Ethyl 3-nitro-4-methylbenzoate. This multi-step strategy is a common approach for preparing arylhydrazines. nih.govyoutube.com

Target: this compound

Key Disconnection: C-N (Hydrazinyl)

Precursor 1: Ethyl 3-amino-4-methylbenzoate nih.gov

Key Disconnection: C-N (Amino from Nitro)

Precursor 2: Ethyl 3-nitro-4-methylbenzoate

This analysis establishes a clear and logical forward synthesis plan, beginning with the preparation of the nitro compound, followed by its reduction to the amine, and finally, the conversion to the target hydrazine (B178648).

Synthesis of Ethyl 3-Amino-4-Methylbenzoate Analogues

The synthesis of the key intermediate, Ethyl 3-amino-4-methylbenzoate, is a pivotal step. This is typically achieved through the reduction of a nitro precursor, a widely used and efficient method in organic synthesis.

The most direct route to Ethyl 3-amino-4-methylbenzoate is the reduction of Ethyl 3-nitro-4-methylbenzoate. This transformation can be effectively carried out using catalytic hydrogenation. A common method involves using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com For instance, the hydrogenation of a related compound, methyl 4-methyl-3-nitrobenzoate, is performed in methanol (B129727) with a Raney Nickel catalyst at 50 psi for 8 hours. chemicalbook.com Another example is the reduction of ethyl 4-(methylamino)-3-nitrobenzoate using 10% Pd/C with hydrogen gas (60 psi) in methanol, which proceeds for 5 hours at room temperature to give a high yield of the corresponding amino compound. chemicalbook.com

A similar process involves the reduction of 3-nitro-4-hydroxybenzoic acid using 5% palladium on carbon with hydrogen gas in a mixture of water and hydrochloric acid at an elevated temperature of 95°C. google.com These examples highlight that catalytic hydrogenation is a robust and versatile method for reducing nitroarenes to anilines, a key step in the synthesis of the target precursor.

Table 1: Conditions for the Reduction of Nitroarenes

| Nitro Precursor | Catalyst | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Ethyl 4-(methylamino)-3-nitrobenzoate | 10% Pd/C | Hydrogen (60 psi) | Methanol/Ethanol (B145695) | Room Temp, 5h | Ethyl 3-amino-4-(methylamino)benzoate | 88% | chemicalbook.com |

| Methyl 4-methyl-3-nitrobenzoate | Raney Ni | Hydrogen (50 psi) | Methanol | Not specified, 8h | Methyl 3-amino-4-methylbenzoate | Not specified | chemicalbook.com |

While reduction of nitro compounds is prevalent, other methods exist for synthesizing substituted aminobenzoates. One such method is the direct esterification of the corresponding amino acid. For example, 3-amino-4-methylbenzoic acid can be refluxed in anhydrous methanol with thionyl chloride to yield methyl 3-amino-4-methylbenzoate in high yield. chemicalbook.com This method is advantageous when the amino acid is readily available.

Another approach involves the synthesis of procaine, where 4-nitrobenzoic acid is first converted to its acyl chloride and then reacted with 2-diethylaminoethanol. The nitro group is subsequently reduced via hydrogenation over a Raney nickel catalyst. wikipedia.org This highlights a modular approach where the ester is formed prior to the reduction of the nitro group.

Conversion of Amino to Hydrazinyl Functionality

The transformation of the amino group in Ethyl 3-amino-4-methylbenzoate into a hydrazinyl group is the final and most critical step in the synthesis of the target molecule.

The most established method for converting an aromatic amino group to a hydrazinyl group involves a two-step process: diazotization followed by reduction. The aromatic amine is first treated with a source of nitrous acid (typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt. This highly reactive intermediate is then reduced to the corresponding hydrazine.

Various reducing agents can be employed for this reduction step. A common choice is stannous chloride (tin(II) chloride) in concentrated hydrochloric acid. The diazonium salt solution is added to the SnCl₂/HCl mixture, leading to the formation of the hydrazine hydrochloride salt, which can then be neutralized to obtain the free hydrazine. This classical approach is a reliable method for the synthesis of arylhydrazines. nih.gov

It is crucial to distinguish the target synthesis from direct hydrazinolysis of esters. The reaction of an ester with hydrazine hydrate (B1144303), known as hydrazinolysis, results in the formation of an acyl hydrazide (R-CONHNH₂), not a hydrazinyl-substituted compound (R-NHNH₂). researchgate.netresearchgate.net In this reaction, the hydrazine acts as a nucleophile, attacking the carbonyl carbon of the ester and displacing the alkoxy group (-OR). rsc.orglibretexts.org

For example, the hydrazinolysis of ethyl 4-aminobenzoate (B8803810) (benzocaine) with hydrazine hydrate in refluxing ethanol leads to the formation of 4-aminobenzohydrazide. rsc.org This reaction is typically efficient for converting esters to their corresponding hydrazides but does not introduce a hydrazinyl group onto the aromatic ring while preserving the ester functionality. Therefore, direct hydrazinolysis of an ester like Ethyl 3-amino-4-methylbenzoate would yield 3-amino-4-methylbenzohydrazide, not the desired this compound. This highlights that direct hydrazinolysis is not a viable route to the target compound.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 3-amino-4-methylbenzoate |

| Ethyl 3-nitro-4-methylbenzoate |

| 3-amino-4-methylbenzoic acid |

| Methyl 3-amino-4-methylbenzoate |

| Ethyl 4-(methylamino)-3-nitrobenzoate |

| Ethyl 3-amino-4-(methylamino)benzoate |

| 3-nitro-4-hydroxybenzoic acid |

| 3-amino-4-hydroxybenzoic acid |

| 4-nitrobenzoic acid |

| 2-diethylaminoethanol |

| Procaine |

| Sodium nitrite |

| Stannous chloride |

| Hydrazine hydrate |

| 4-aminobenzohydrazide |

| 3-amino-4-methylbenzohydrazide |

| Thionyl chloride |

| Palladium on carbon |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydrazinyl-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-10(13)8-5-4-7(2)9(6-8)12-11/h4-6,12H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSQPJCGYBEXBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Hydrazinyl 4 Methylbenzoate

Optimization of Reaction Conditions and Process Efficiency

The efficient synthesis of Ethyl 3-hydrazinyl-4-methylbenzoate relies on the careful optimization of reaction conditions to maximize yield and purity while minimizing reaction time and the formation of by-products. Research into the synthesis of related aromatic esters and hydrazine (B178648) derivatives provides a framework for optimizing the key parameters in the synthetic pathway.

The synthesis of aromatic esters like ethyl 4-methylbenzoate often involves palladium-catalyzed cross-coupling reactions. orgsyn.org Key variables in such processes include the choice of catalyst, solvent, temperature, and reaction time. For instance, in related preparations, tetrahydrofuran (B95107) (THF) is a common solvent, and reactions are often conducted at reflux temperatures (around 90 °C) for several hours to ensure completion. orgsyn.org Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time, which can be around 4 hours for similar cross-coupling reactions. orgsyn.org

Enzymatic synthesis presents an alternative, optimized route for ester production, although it has been more thoroughly explored for simpler benzoates. nih.gov In the lipase-catalyzed synthesis of methyl benzoate (B1203000), factors such as the concentration of substrates, water content, and the choice of organic solvent significantly impact reaction kinetics. nih.gov For example, while toluene (B28343) is necessary to solubilize benzoic acid, it can negatively affect the reaction rate. nih.gov Methanol (B129727) concentrations above 90 mM were found to be inhibitory to the enzyme, a phenomenon that could be partly overcome by increasing the concentration of the acid. nih.gov A minimal amount of water is also essential for activating the lipase (B570770) catalyst. nih.gov These findings highlight the delicate balance of conditions required for optimal enzymatic efficiency.

The following table summarizes key parameters and their optimized conditions based on related synthetic procedures, which can be applied to enhance the efficiency of this compound synthesis.

Table 1: Optimization of Reaction Conditions for Analogous Syntheses

| Parameter | Condition/Variable | Effect on Efficiency | Source(s) |

|---|---|---|---|

| Solvent | Tetrahydrofuran (THF), Toluene, Water, Ethanol (B145695) | Affects reactant solubility, reaction rate, and work-up procedure. Water can simplify the process and reduce organic waste. orgsyn.orggoogle.com | orgsyn.orggoogle.com |

| Temperature | Room Temperature to Reflux (e.g., 90 °C) | Higher temperatures typically increase reaction rates but can also lead to by-product formation. Optimal temperature depends on the specific reaction step. orgsyn.orggoogle.com | orgsyn.orggoogle.com |

| Reaction Time | 1 to 8 hours | Monitored by TLC or GC to ensure reaction completion without degrading the product. orgsyn.orggoogle.comresearchgate.net | orgsyn.orggoogle.comresearchgate.net |

| Catalyst | Palladium complexes (e.g., Pd₂(dba)₃), Lipase | Choice of catalyst is crucial for cross-coupling and enzymatic reactions. Catalyst loading and activity must be optimized. orgsyn.orgnih.gov | orgsyn.orgnih.gov |

| Reagent Stoichiometry | Molar ratio of reactants | Precise control prevents side reactions and maximizes the conversion of the limiting reagent. orgsyn.orgnih.gov | orgsyn.orgnih.gov |

| pH | Acidic (e.g., using acetic acid) or Neutral | Can be critical for reactions like hydrazone formation or work-up procedures. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The isolation of pure this compound and its synthetic intermediates is critical for obtaining a final product of high quality. A multi-step purification strategy, often combining extraction, crystallization, and chromatography, is typically employed.

Initial Work-up and Extraction: Following the reaction, the initial purification step often involves quenching the reaction mixture, for instance, with a cautious addition of aqueous acid like HCl if the reaction was conducted under basic or organometallic conditions. orgsyn.org The resulting mixture is then typically transferred to a separatory funnel for liquid-liquid extraction. orgsyn.org A common solvent for extracting organic products is diethyl ether or dichloromethane. orgsyn.orgorgsyn.org The organic layers are combined and washed with a saturated aqueous sodium chloride solution (brine) to remove residual water and some water-soluble impurities. orgsyn.org The organic phase is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄), before the solvent is removed, often using a rotary evaporator. orgsyn.orgorgsyn.org

Crystallization: Crystallization is a powerful technique for purifying solid products and their intermediates. The crude product obtained after solvent evaporation is often a solid or an oil that can be induced to solidify. orgsyn.org The choice of solvent is paramount for effective purification. Absolute ethanol is a frequently used solvent for recrystallizing substituted benzoates and hydrazone derivatives, yielding crystalline solids with improved purity. researchgate.netresearchgate.netorgsyn.org A mixed solvent system can also be highly effective. For instance, an isopropanol-water solution (e.g., in a 2:1 volume ratio) has been shown to significantly enhance the purity of pyrazolinone intermediates, where the product precipitates as a white solid upon cooling after being dissolved in the hot solvent mixture. google.com

Chromatography: For compounds that are difficult to purify by crystallization alone, or to achieve very high purity, column chromatography is the method of choice. Silica (B1680970) gel is the most common stationary phase. orgsyn.orggoogle.com The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel. A suitable eluent (mobile phase), or a gradient of solvents, is then passed through the column to separate the desired compound from impurities. google.com In some procedures, the crude extract is first passed through a plug of silica gel, sometimes layered with activated charcoal, to remove baseline impurities and colored substances before final solvent evaporation or further purification. orgsyn.org

The following table outlines various purification techniques applicable to the target compound and its intermediates, based on methods reported for analogous molecules.

Table 2: Purification and Isolation Techniques

| Technique | Description | Application Example | Source(s) |

|---|---|---|---|

| Liquid-Liquid Extraction | Separation of the product from the aqueous reaction mixture using an immiscible organic solvent. | The product is extracted from a biphasic mixture using diethyl ether or dichloromethane. orgsyn.orgorgsyn.org | orgsyn.orgorgsyn.org |

| Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to cool, causing the pure compound to crystallize. | Recrystallization from ethanol is used to purify hydrazones and substituted benzoates. researchgate.netresearchgate.netorgsyn.org An isopropanol-water system is used for pyrazolinones. google.com | google.comresearchgate.netresearchgate.netorgsyn.org |

| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase (e.g., silica gel). | Purification of ethyl 4-methyloctanoate using a silica gel column. google.com | google.com |

| Filtration through a Plug | A rapid purification step to remove polar impurities and color. | Filtering an organic solution through a plug of activated charcoal layered on silica gel. orgsyn.org | orgsyn.org |

| Drying of Organic Solutions | Removal of dissolved water from the organic extract before solvent evaporation. | Using anhydrous magnesium sulfate (MgSO₄) to dry the combined organic phases. orgsyn.orgorgsyn.org | orgsyn.orgorgsyn.org |

Reactivity and Derivatization Pathways of Ethyl 3 Hydrazinyl 4 Methylbenzoate

Condensation Reactions for Hydrazone Formation

The hydrazine (B178648) moiety of ethyl 3-hydrazinyl-4-methylbenzoate is a potent nucleophile, making it highly reactive towards electrophilic carbonyl carbons of aldehydes and ketones. This reactivity is the basis for the formation of hydrazones, a class of compounds characterized by a carbon-nitrogen double bond (C=N).

Reactivity with Aldehydes and Ketones

The condensation reaction between this compound and various aldehydes or ketones is a well-established method for synthesizing hydrazone derivatives. researchgate.netnih.gov The reaction typically proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazine group on the carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable hydrazone product. The reaction is often catalyzed by a small amount of acid. researchgate.net This process is a cornerstone in the synthesis of a wide array of hydrazone derivatives, which serve as crucial intermediates for building more complex heterocyclic systems. researchgate.netnih.govmdpi.com

For instance, the reaction of ethyl 3-hydrazinyl-3-oxopropanoate with various aldehydes demonstrates this principle, yielding the corresponding ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoates. nih.govmdpi.com Similarly, new hydrazone derivatives have been synthesized through the condensation of acid hydrazides with isatin. researchgate.net

Influence of Substituent Effects on Reactivity

The reactivity of the hydrazine group and the stability of the resulting hydrazone can be significantly influenced by the electronic nature of substituents on the aromatic ring of the aldehyde or ketone. Electron-withdrawing groups on the aromatic ring of the aldehyde or ketone generally increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of the condensation reaction. Conversely, electron-donating groups can decrease the reactivity of the carbonyl compound. nih.gov

Cycloaddition and Cyclocondensation Reactions for Heterocyclic Synthesis

Beyond simple condensation, the hydrazone derivatives of this compound are valuable precursors for a variety of cycloaddition and cyclocondensation reactions. These reactions allow for the construction of five- and six-membered heterocyclic rings, which are core structures in many biologically active molecules.

Formation of 1,2,4-Triazole Derivatives

1,2,4-triazoles are a class of five-membered heterocycles containing three nitrogen atoms. nepjol.info The synthesis of these derivatives from this compound can be achieved through several pathways. One common method involves the reaction of the corresponding hydrazide with a source of carbon and nitrogen, such as carbon disulfide followed by hydrazine hydrate (B1144303), or with formamide (B127407) under microwave irradiation. rdd.edu.iqorganic-chemistry.org

For example, 4-amino-3-aryl-5-phenyl-4H-1,2,4-triazoles can be obtained from the reaction of ethyl benzoate (B1203000) benzoylhydrazone derivatives with hydrazine. mdpi.com Another approach involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate. nepjol.info The resulting 4-amino-1,2,4-triazole (B31798) can then be further derivatized, for instance, by condensation with aldehydes to form Schiff bases. nepjol.infomdpi.com The synthesis of 1,2,4-triazoles can also be accomplished through the reaction of hydrazides with phenylisothiocyanate, followed by cyclization. scispace.com

Synthesis of 1,3,4-Oxadiazole (B1194373) Scaffolds

1,3,4-oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. nih.gov These scaffolds can be synthesized from this compound-derived hydrazides through cyclodehydration reactions. nih.gov A common method involves the reaction of an acid hydrazide with a carboxylic acid or its derivative (like an acid chloride) to form a diacylhydrazine intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. nih.govresearchgate.net

Alternatively, oxidative cyclization of N-acylhydrazones can lead to the formation of the 1,3,4-oxadiazole ring. researchgate.net Another route involves the reaction of acid hydrazides with carbon disulfide in the presence of a base, followed by treatment with an appropriate reagent. nih.gov The reaction of hydrazides with triethyl orthoformate is another method to produce monosubstituted oxadiazoles. researchgate.net

Elaboration to Pyrazole (B372694) Derivatives

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. The synthesis of pyrazole derivatives from precursors related to this compound often involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. orientjchem.orgresearchgate.netbeilstein-journals.org

A classic approach is the Knorr pyrazole synthesis, where a hydrazine condenses with a β-ketoester, such as ethyl acetoacetate, to form a pyrazolone (B3327878). orientjchem.orgbeilstein-journals.org These pyrazolones can then serve as building blocks for more complex pyrazole-fused heterocyclic systems. For instance, they can react with malononitrile (B47326) and an aldehyde in a multicomponent reaction to produce pyrano[2,3-c]pyrazole derivatives. researchgate.netnih.gov The reaction conditions for these syntheses can vary, with some proceeding at room temperature while others require heating or the use of microwave irradiation to enhance reaction rates and yields. nih.gov

Other Annulation Reactions Leading to Novel Heterocyclic Systems

Beyond the common formation of pyrazoles and triazoles, the hydrazinyl group of this compound serves as a key building block for the construction of other fused and non-fused heterocyclic systems through various annulation reactions. These reactions typically involve the condensation of the hydrazine moiety with bifunctional electrophiles, leading to the formation of new rings.

For instance, the reaction of aryl hydrazines with α,β-unsaturated carbonyl compounds can lead to the formation of pyrazoline derivatives. While specific examples with this compound are not extensively documented in publicly available literature, the general reactivity pattern suggests its potential to undergo similar transformations.

Furthermore, multicomponent reactions offer an efficient strategy for the synthesis of complex heterocyclic structures in a single step. For example, a four-component reaction involving hydrazine hydrate, ethyl acetoacetate, an aldehyde, and malononitrile can yield dihydropyrano[2,3-c]pyrazoles. nih.govarkat-usa.org The substitution pattern on the starting hydrazine, such as in this compound, would be expected to be incorporated into the final pyrazole ring of the fused system.

The following table summarizes potential annulation reactions for the synthesis of various heterocyclic systems, drawing parallels from the known reactivity of similar hydrazine derivatives.

| Heterocyclic System | Reagents | General Reaction Conditions |

| Pyridazinones | γ-Ketoacids | Heating in a suitable solvent like ethanol (B145695) or acetic acid. |

| 1,3,4-Oxadiazoles | Carboxylic acids/acid chlorides followed by cyclization | Two-step process often involving an intermediate hydrazide which is then cyclized using a dehydrating agent. |

| Indoles (Bischler-Napieralski type) | α-Haloketones followed by cyclization | Initial N-alkylation followed by acid-catalyzed cyclization. |

Nucleophilic Acyl Substitution Reactions

The ester functional group in this compound is susceptible to nucleophilic acyl substitution, a class of reactions where a nucleophile replaces the ethoxy group. This reactivity allows for the modification of the ester moiety into other functional groups such as amides, hydrazides, or other esters (transesterification).

The general mechanism for nucleophilic acyl substitution involves the initial attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (in this case, the ethoxide ion) to regenerate the carbonyl double bond and yield the substituted product. The reactivity of the ester towards nucleophilic attack is influenced by both the nature of the nucleophile and the reaction conditions.

Common nucleophilic acyl substitution reactions for esters include:

Hydrolysis: Reaction with water, typically under acidic or basic conditions, to yield the corresponding carboxylic acid (3-hydrazinyl-4-methylbenzoic acid).

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines to produce the corresponding amide.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst to form a different ester.

While specific studies detailing these reactions for this compound are limited, the principles of nucleophilic acyl substitution are well-established for similar aromatic esters.

Alkylation and Acylation of the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) of this compound possesses two nucleophilic nitrogen atoms, making it a prime site for alkylation and acylation reactions. These reactions allow for the introduction of various substituents onto the hydrazine nitrogen atoms, leading to a diverse range of derivatives with potentially altered chemical and biological properties.

Alkylation: The reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) can lead to mono- or di-alkylated products. The position of alkylation (on the α- or β-nitrogen) can be influenced by the steric and electronic properties of both the hydrazine and the alkylating agent, as well as the reaction conditions. Generally, the terminal nitrogen (β-nitrogen) is more nucleophilic and is often the primary site of alkylation.

Acylation: The hydrazinyl moiety readily reacts with acylating agents such as acid chlorides and acid anhydrides to form acylhydrazides. smolecule.com Similar to alkylation, acylation can occur at one or both nitrogen atoms. Mono-acylation typically occurs at the more nucleophilic β-nitrogen. These acylhydrazide derivatives are stable compounds and can serve as important intermediates for the synthesis of various heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. researchgate.netnepjol.info

The following table provides examples of potential alkylation and acylation reactions of the hydrazinyl moiety.

| Reaction Type | Reagent | Potential Product(s) |

| Alkylation | Methyl Iodide | Ethyl 3-(1-methylhydrazinyl)-4-methylbenzoate and/or Ethyl 3-(2-methylhydrazinyl)-4-methylbenzoate |

| Acylation | Acetyl Chloride | Ethyl 3-(2-acetylhydrazinyl)-4-methylbenzoate |

| Acylation | Benzoic Anhydride | Ethyl 3-(2-benzoylhydrazinyl)-4-methylbenzoate |

Mechanistic Principles Governing Derivatization Reactions

The derivatization reactions of this compound are governed by fundamental mechanistic principles of organic chemistry, primarily influenced by the electronic and steric properties of the molecule.

Annulation Reactions: The formation of heterocyclic rings, such as pyrazoles and triazoles, proceeds through a series of condensation and cyclization steps. For example, in the Knorr pyrazole synthesis, the reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl group of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation to form a cyclic intermediate, which then dehydrates to yield the aromatic pyrazole ring. The regioselectivity of the initial attack can be influenced by the substitution pattern on the hydrazine and the nature of the dicarbonyl compound.

Nucleophilic Acyl Substitution: The reactivity of the ester group is dictated by the electrophilicity of the carbonyl carbon and the stability of the leaving group. The presence of the electron-donating methyl group and the hydrazinyl group on the benzene (B151609) ring can have a modest electronic effect on the reactivity of the ester.

Alkylation and Acylation of the Hydrazinyl Moiety: The nucleophilicity of the two nitrogen atoms in the hydrazinyl group is a key factor. The terminal β-nitrogen is generally more nucleophilic due to lesser steric hindrance and the alpha effect, where the presence of an adjacent atom with lone pair electrons enhances nucleophilicity. However, the reaction conditions and the nature of the electrophile can influence the site of reaction. For instance, bulky electrophiles may preferentially react at the less hindered terminal nitrogen. Theoretical studies on similar hydrazine derivatives have shown that substituents on the phenyl ring can induce slight but significant changes in the molecular conformation and electronic distribution, which in turn affect their reactivity.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. For a compound like Ethyl 3-hydrazinyl-4-methylbenzoate, DFT calculations would typically be employed to investigate its electronic structure and reactivity. These calculations are foundational for many of the more specific analyses that follow.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. This optimized structure represents the most probable geometry of the molecule in the gas phase.

Following geometry optimization, vibrational frequency analysis is performed. This calculation serves two main purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it predicts the molecule's infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to validate the computational model.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons.

For this compound, NBO analysis would be used to investigate intramolecular charge transfer and hyperconjugative interactions. These interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital, are crucial for understanding the molecule's stability. The strength of these interactions can be quantified by the second-order perturbation energy, E(2).

Computational methods can predict various spectroscopic parameters that can be directly compared with experimental results. For instance, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule.

Similarly, the vibrational frequencies calculated from DFT can be used to simulate the IR and Raman spectra. By comparing these predicted spectra with experimental data, a detailed assignment of the vibrational modes can be achieved, leading to a deeper understanding of the molecule's structure and bonding.

Molecular Electrostatic Potential (MESP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. The MESP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. These areas usually correspond to the presence of lone pairs on electronegative atoms like oxygen and nitrogen. Regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the MESP map would highlight the electrophilic and nucleophilic regions, providing a visual guide to its reactivity.

Quantum Chemical Descriptors of Reactivity (e.g., Chemical Hardness, Softness, Electrophilicity Index)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity and stability.

Chemical Hardness (η): Defined as half the HOMO-LUMO gap, chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Chemical Softness (S): The reciprocal of chemical hardness, softness indicates the ease with which a molecule's electron cloud can be polarized. A softer molecule is more reactive.

Electronegativity (χ): Calculated as the negative of the average of the HOMO and LUMO energies, electronegativity is a measure of a molecule's ability to attract electrons.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is a useful descriptor for predicting the electrophilic character of a compound.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

| Electronegativity (χ) | 3.85 |

| Electrophilicity Index (ω) | 2.80 |

Prediction of Non-Linear Optical (NLO) Properties for Optoelectronic Applications

Theoretical investigations into the non-linear optical (NLO) properties of organic molecules have become a critical tool in the search for new materials for optoelectronic applications. While direct experimental or computational data on the NLO properties of this compound is not extensively available in the reviewed literature, predictions can be made based on computational studies of structurally analogous compounds containing hydrazinyl and aromatic moieties. The NLO response of organic molecules is fundamentally linked to their molecular structure, particularly the presence of π-conjugated systems and electron donor-acceptor (D-A) groups, which facilitate intramolecular charge transfer (ICT).

Computational studies, typically employing Density Functional Theory (DFT), have shown that hydrazinyl-based functional materials can exhibit significant NLO properties. researchgate.net The presence of the hydrazinyl group, a known electron donor, in conjunction with an aromatic ring system can create a D-A framework conducive to a high NLO response. The first hyperpolarizability (β), a key measure of a molecule's NLO activity, has been calculated for various aromatic hydrazine (B178648) derivatives. For instance, studies on pyrrole (B145914) hydrazones have demonstrated that the magnitude of β is sensitive to structural modifications, such as the introduction and positioning of electron-withdrawing groups, which can enhance the ICT and thus the NLO response. nih.gov

The calculated first hyperpolarizability values for some hydrazone derivatives have been reported to be significantly higher than that of urea, a standard NLO reference material. researchgate.net This enhancement is attributed to the extended conjugation and the charge transfer characteristics of the molecules. The solvent environment can also influence the NLO properties, with polar solvents often leading to an increase in the hyperpolarizability values. nih.gov

For this compound, the hydrazinyl group (-NHNH2) acts as an electron-donating group, while the ethyl benzoate (B1203000) moiety can act as an electron-accepting group. This D-A character, coupled with the π-system of the benzene (B151609) ring, suggests that the molecule could possess notable NLO properties. Theoretical calculations on similar systems often involve the optimization of the molecular geometry and the subsequent calculation of electronic properties such as the dipole moment, polarizability, and first and second hyperpolarizabilities. researchgate.net

Table 1: Representative Calculated First Hyperpolarizability (β₀) of Structurally Related Hydrazone Compounds

| Compound Class | Representative β₀ (x 10⁻³⁰ esu) | Computational Method | Reference |

| Pyrrole Hydrazone Derivative 1 | 48.83 | DFT | nih.gov |

| Pyrrole Hydrazone Derivative 2 | 63.89 | DFT | nih.gov |

This table presents data from structurally related compounds to infer the potential NLO properties of this compound.

The prediction of significant NLO properties in this compound is thus grounded in the established structure-property relationships for organic NLO materials. The key structural features, namely the hydrazinyl donor and the aromatic acceptor system, are known to be favorable for second-order NLO activity.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape and solvation behavior of molecules. While specific MD simulation studies on this compound are not prominent in the surveyed literature, the principles and insights gained from simulations of analogous aromatic and hydrazine-containing molecules can provide a detailed understanding of its likely dynamic behavior.

In the context of drug design and materials science, understanding the conformational preferences is crucial. For instance, the interaction of a molecule with a biological target or its packing in a crystalline solid is dictated by its three-dimensional structure and flexibility. MD simulations can reveal the most stable, low-energy conformations and the energy barriers between them. nih.gov

Furthermore, MD simulations are invaluable for studying solvation effects. By explicitly including solvent molecules (such as water) in the simulation box, it is possible to analyze the detailed interactions between the solute (this compound) and the solvent. This includes the formation and dynamics of hydrogen bonds between the hydrazinyl group's N-H protons and water molecules, as well as between the ester group's oxygen atoms and water. The solvation shell around the molecule can significantly impact its conformational equilibrium and reactivity. nih.gov

Studies on related compounds, such as phenylhydrazine (B124118) derivatives, have utilized molecular modeling to understand their structural properties and intermolecular interactions. nih.gov These simulations can provide insights into parameters like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a solute atom.

Table 2: Potential Insights from MD Simulations of this compound

| Simulation Aspect | Information Gained |

| Conformational Analysis | Identification of stable rotamers of the hydrazinyl and ethyl ester groups. |

| Determination of the flexibility of the molecule. | |

| Solvation Effects | Analysis of hydrogen bonding patterns with solvent molecules. |

| Characterization of the structure of the solvation shell. | |

| Intermolecular Interactions | Prediction of aggregation behavior in solution. |

Advanced Applications and Research Niches

Applications as Key Building Blocks in Diverse Organic Synthesis

Ethyl 3-hydrazinyl-4-methylbenzoate is a valuable precursor in organic synthesis primarily due to its two key functional groups: the hydrazinyl (-NHNH₂) moiety and the ethyl benzoate (B1203000) group. The hydrazine (B178648) group is a potent nucleophile, making it highly reactive toward electrophiles, especially carbonyl compounds. wikipedia.org This reactivity is fundamental to forming a variety of heterocyclic structures, which are scaffolds for many biologically active compounds.

Arylhydrazines are widely utilized for synthesizing a range of important molecules, including indoles, pyrazoles, and triazoles. nih.gov For instance, the reaction of arylhydrazines with diketones or β-ketoesters is a classic method for constructing pyrazole (B372694) and pyrazolone (B3327878) rings. wikipedia.orgacs.org The reaction typically proceeds through the condensation of the hydrazine with a carbonyl group to form a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the final heterocyclic product. wikipedia.org This makes this compound a key starting material for creating substituted pyrazole derivatives, which are prevalent in pharmaceuticals and agrochemicals. nih.govresearchgate.net

Furthermore, the ester group can be hydrolyzed to a carboxylic acid, which provides another site for chemical modification, or it can be used directly in reactions. This dual functionality allows for sequential or one-pot reactions to build molecular complexity, positioning the compound as a versatile building block in synthetic chemistry. organic-chemistry.orgorganic-chemistry.org

Utility in Materials Science

The unique electronic and structural characteristics of this compound suggest its potential for use in several areas of materials science, although direct applications are still an emerging field of research.

Derivatives of arylhydrazines are precursors to various fluorescent molecules, particularly those containing a pyrazoline ring. nih.gov Pyrazoline derivatives are well-known for their luminescence, typically absorbing light in the 300-400 nm range and emitting blue fluorescence. researchgate.net These fluorescent properties are valuable in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and solar cells. researchgate.netnih.govscielo.br

The synthesis of such materials often involves the reaction of a hydrazine derivative with a chalcone (B49325) or a similar α,β-unsaturated carbonyl compound. The resulting pyrazoline structure possesses an extended π-conjugated system responsible for its photophysical properties. researchgate.net By incorporating this compound into such syntheses, it is possible to create novel fluorescent materials where the methyl and ester groups can be used to tune the solubility, processability, and electronic properties of the final product. While many pyrazoline derivatives suffer from reduced emission in the solid state, targeted molecular design can overcome this issue, leading to highly emissive materials. nih.gov

Hydrazine derivatives have been investigated for their role as antioxidants and stabilizers in polymers. nih.govmdpi.com The degradation of polymers is often initiated by auto-oxidation, a free-radical chain reaction. Antioxidants function by interrupting this cycle. Hydrazine derivatives can act as radical scavengers, where the N-H bonds can donate a hydrogen atom to terminate reactive radical species, forming a stable, non-reactive radical on the hydrazine itself. mdpi.comresearchgate.net

This mechanism is analogous to that of some hindered amine light stabilizers (HALS), which are highly effective photostabilizers. researchgate.net Furthermore, hydrazine has been shown to act as both a potent nucleophile and an antioxidant, capable of suppressing disulfide formation during the aminolysis of certain polymers in air. nih.gov While specific studies on this compound as a polymer additive are limited, its inherent hydrazine functionality suggests it could confer antioxidant or photostabilizing properties to polymer formulations. otsukac.co.jpnih.gov

Hydrazine and its organic derivatives are recognized as effective corrosion inhibitors for various metals, particularly steel in acidic environments. jmaterenvironsci.comresearchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. jmaterenvironsci.comnih.gov The effectiveness of these molecules is attributed to several structural features present in this compound.

The adsorption process involves the interaction of lone pair electrons from heteroatoms (N, O) and the π-electrons of the aromatic ring with the vacant d-orbitals of the metal. jmaterenvironsci.comnih.gov This blocks the active sites on the metal surface where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) would otherwise occur. Hydrazine derivatives often act as mixed-type inhibitors, suppressing both reaction types. jmaterenvironsci.comresearchgate.net

Table 1: Potential Corrosion Inhibition Mechanisms of this compound

| Structural Feature | Role in Corrosion Inhibition |

| **Hydrazine Group (-NHNH₂) ** | Contains nitrogen atoms with lone pair electrons that can coordinate with vacant metal orbitals, forming a strong adsorption layer. |

| Aromatic Benzene (B151609) Ring | The π-electron system can interact with the metal surface, enhancing adsorption and surface coverage. |

| Ester Group (-COOC₂H₅) | Oxygen atoms possess lone pair electrons that can serve as additional adsorption sites. |

| Overall Molecular Structure | The planar structure and presence of multiple adsorption centers facilitate the formation of a dense, stable protective film on the metal surface. |

Coordination Chemistry: Ligand Design and Metal Complexation

The structure of this compound makes it a highly suitable candidate for use as a ligand in coordination chemistry. After hydrolysis of the ethyl ester to a carboxylate group, the resulting 3-hydrazinyl-4-methylbenzoic acid can act as a versatile linker for the construction of coordination polymers and metal-organic frameworks (MOFs).

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Benzoate-based ligands are among the most common building blocks used in MOF synthesis due to their ability to form stable and predictable coordination bonds with a wide variety of metal centers. nih.govresearchgate.net

The hydrolyzed form of this compound offers a carboxylate group that can bind to metal ions, while the hydrazine group provides an additional functional site. rsc.orgnih.gov This hydrazine moiety can either participate in secondary coordination to the metal center or, more commonly, remain as a pendant functional group within the pores of the MOF. nih.goveduhk.hk Such functionalized pores are highly desirable as they can impart specific properties to the MOF, such as enhanced selectivity for gas adsorption (e.g., CO₂) or providing active sites for heterogeneous catalysis. rsc.orgmdpi.com For example, a hydrazine-functionalized MOF has been shown to be an effective catalyst for the synthesis of quinolines. rsc.org

Table 2: Potential Components of a MOF Synthesized with a Hydrazinyl Benzoate Ligand

| MOF Component | Example from Literature/Potential Candidate | Role in the Framework |

| Organic Ligand | 3-hydrazinyl-4-methylbenzoic acid | Provides the structural bridge between metal centers and introduces functionality (hydrazine group) into the pores. |

| Metal Ion/Cluster (SBU) | Zinc(II), Copper(II), Zirconium(IV), Titanium(IV) nih.govrsc.org | Acts as a node, connecting multiple ligands to form the extended 3D network. |

| Resulting MOF | A hypothetical Zn-based MOF, e.g., Zn₂(3-hydrazinyl-4-methylbenzoate)₄ | A porous, crystalline material with potential applications in gas storage, separation, or catalysis. |

The synthesis of such MOFs is typically carried out under solvothermal conditions, where the metal salt and the organic ligand are heated in a suitable solvent. rsc.org The ability to functionalize MOFs with groups like hydrazine opens up possibilities for creating advanced materials with tailored chemical properties. researchgate.netresearchgate.net

Spectroscopic and Structural Characterization of Metal Complexes

The hydrazinyl (-NHNH2) and carboxylate (-COOC2H5) functional groups in this compound present potential coordination sites for metal ions. In analogous hydrazone and benzoate-containing ligands, the nitrogen atoms of the hydrazine moiety and the carbonyl oxygen of the ester or a deprotonated carboxyl group are common coordination points.

Characterization of such metal complexes would typically involve a suite of spectroscopic and structural analysis techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the N-H, C=O, and the formation of new M-N and M-O (metal-nitrogen and metal-oxygen) bonds would provide evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR studies would show shifts in the signals of protons and carbons near the coordination sites upon complexation with diamagnetic metals.

Mass Spectrometry: This technique would be crucial for determining the stoichiometry of the metal-ligand complex.

However, a comprehensive search did not yield any specific studies that have synthesized and characterized metal complexes of this compound using these methods. While general principles of coordination chemistry suggest how this compound might interact with metal ions, the absence of empirical data prevents a detailed discussion of its specific metal complexes.

Structure-Activity Relationship (SAR) Studies in Chemical Design

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing new molecules with desired properties. For a compound like this compound, SAR studies would focus on how modifications to its molecular structure influence its chemical and biological interactions.

Key molecular features that would be the focus of such studies include:

The Hydrazine Moiety: The nucleophilicity and hydrogen bonding capacity of the -NHNH2 group are critical. Modifications, such as converting it to a hydrazone by reaction with an aldehyde or ketone, would significantly alter its electronic and steric properties, thereby influencing its interaction with biological targets or its coordination behavior.

Unfortunately, specific SAR studies for this compound are not available in the reviewed literature. Research on related hydrazide and benzoate derivatives suggests that the interplay of these structural features is critical for their observed activities, but a direct extrapolation to the title compound is not possible without dedicated research.

Conclusion and Future Research Directions

Summary of Current Understanding and Research Gaps for Ethyl 3-Hydrazinyl-4-Methylbenzoate

The current scientific knowledge base on this compound is exceptionally sparse. Its existence is confirmed through its listing by several chemical suppliers, with CAS numbers 933690-86-9 for the free base and 1185302-10-6 for its hydrochloride salt. apolloscientific.co.ukbldpharm.comthsci.comchemsrc.com Basic molecular details are available from these commercial sources. bldpharm.comcymitquimica.com

| Property | Value | Source |

| CAS Number | 933690-86-9 | bldpharm.com |

| Molecular Formula | C10H14N2O2 | bldpharm.com |

| Molecular Weight | 194.23 g/mol | bldpharm.com |

| MDL Number | MFCD12197645 | bldpharm.com |

| Hydrochloride CAS | 1185302-10-6 | apolloscientific.co.ukchemsrc.com |

| Hydrochloride Formula | C10H15ClN2O2 | cymitquimica.com |

| Hydrochloride MW | 230.69 g/mol | cymitquimica.com |

However, a thorough review of scientific databases reveals a significant research gap. There are no published studies detailing its synthesis, spectroscopic characterization, reactivity, or specific applications. This lack of information presents a clear opportunity for foundational research into this potentially valuable molecule. The reactivity of the isomeric compound, (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate, has been studied, including its synthesis and interaction with human serum albumin, offering a glimpse into the potential of this class of compounds. st-andrews.ac.uk

Emerging Synthetic Strategies and Novel Derivatization Opportunities

While no specific synthesis for this compound is documented, established methods for the preparation of substituted phenylhydrazines can be logically extended. A plausible and widely used method is the reduction of a diazonium salt. This would involve the diazotization of Ethyl 3-amino-4-methylbenzoate, followed by reduction.

The true potential of this compound lies in its utility as a versatile building block for novel derivatizations. The presence of two key functional groups, the hydrazinyl and the ethyl ester, opens up a multitude of reaction pathways.

The hydrazinyl group is a potent nucleophile and can readily react with electrophiles. This allows for a variety of transformations:

Hydrazone Formation: Reaction with aldehydes and ketones would yield hydrazones. Hydrazones are a class of compounds with extensive applications, including in the synthesis of heterocyclic compounds and as biologically active molecules. researchgate.netnaturalspublishing.com

Acylation: The hydrazinyl group can be acylated using acid chlorides or anhydrides to form hydrazides. These derivatives are also known to possess a wide range of biological activities.

Sulfonylation: Reaction with sulfonyl chlorides would produce sulfonohydrazides, another class of compounds with potential pharmaceutical applications.

Heterocycle Synthesis: The hydrazinyl moiety is a key precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles, triazoles, and indoles (via the Fischer indole (B1671886) synthesis). researchgate.net

The ethyl ester group provides further opportunities for modification:

Hydrolysis: Saponification of the ester would yield the corresponding carboxylic acid, 3-hydrazinyl-4-methylbenzoic acid. This introduces a new functional handle for further reactions, such as amide bond formation.

Amidation: Direct reaction of the ester with amines can produce amides, further diversifying the molecular scaffold.

Reduction: Reduction of the ester group would afford the corresponding alcohol, (3-hydrazinyl-4-methylphenyl)methanol, providing another site for derivatization.

The interplay of these two functional groups allows for the creation of a diverse library of compounds with potentially interesting properties.

Integration of Advanced Computational Techniques for Predictive Design

In the absence of experimental data, advanced computational techniques can play a crucial role in predicting the properties and reactivity of this compound and its derivatives. Density Functional Theory (DFT) calculations could be employed to:

Elucidate Molecular Structure and Spectroscopic Properties: Predict the optimized geometry, bond lengths, bond angles, and vibrational frequencies, which would aid in the interpretation of future experimental spectroscopic data (e.g., IR and Raman).

Determine Electronic Properties: Calculate the distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). This would provide insights into the molecule's reactivity, identifying the most likely sites for electrophilic and nucleophilic attack.

Predict Reactivity: Model the transition states of potential reactions to understand the kinetics and thermodynamics of various derivatization pathways. This could guide the selection of optimal reaction conditions.

Virtual Screening for Biological Activity: The predicted structure and electronic properties of this compound and its virtual derivatives could be used in molecular docking studies to screen for potential interactions with biological targets, such as enzymes or receptors. This would help in prioritizing synthetic efforts towards compounds with higher probabilities of exhibiting desired biological activities.

For instance, computational studies on related hydrazone derivatives have been used to understand their interactions with biological targets. nih.gov A similar approach for this compound could accelerate the discovery of its potential applications.

Prospects for Diverse Chemical and Material Science Applications

The structural motifs present in this compound suggest its potential utility in a range of chemical and material science applications.

In Chemical Synthesis: As highlighted, its primary role is likely as a versatile intermediate. The ability to undergo a wide array of chemical transformations makes it a valuable starting material for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The synthesis of a related compound, Ethyl 3-guanidino-4-methylbenzoate nitrate, as an intermediate for the anticancer drug Nilotinib, underscores the potential of this substitution pattern in medicinal chemistry. innospk.com

In Material Science: The hydrazinyl group and the aromatic ring are functionalities that can be exploited in the design of novel materials:

Polymer Synthesis: The difunctionality of the molecule (after conversion of the ester to another reactive group) could allow it to be used as a monomer in the synthesis of novel polymers. For example, polyamides or polyimides could be prepared, potentially exhibiting unique thermal or mechanical properties. The incorporation of the hydrazinyl group could also impart specific functionalities to the polymer, such as the ability to chelate metal ions. Research on polymers derived from other hydrazinyl-containing compounds has shown their potential as carrier polymers for drugs. uobaghdad.edu.iq

Functional Materials: The hydrazone derivatives of this compound could be investigated for their chromogenic properties, potentially leading to the development of new dyes or sensors. The nitrogen atoms in the hydrazinyl and hydrazone moieties can also act as coordination sites for metal ions, suggesting applications in the development of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photoluminescent properties.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for producing Ethyl 3-hydrazinyl-4-methylbenzoate, and how can purity be optimized?

- Methodology : this compound can be synthesized via hydrazinolysis of ethyl 3-chloro-4-methylbenzoate or by coupling hydrazine derivatives with activated ester intermediates. A typical protocol involves refluxing ethyl 3-fluoro-4-methylbenzoate with hydrazine hydrate (80%) in ethanol for 12–24 hours, followed by recrystallization using ethanol/water (1:1) to isolate the product .

- Purity Optimization : Thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane) and high-performance liquid chromatography (HPLC) using a C18 column (acetonitrile/water gradient) are critical for monitoring reaction progress and ensuring purity >95% .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Analytical Techniques :

- NMR Spectroscopy : and NMR can confirm the hydrazinyl group (δ 3.5–4.5 ppm for NH) and ester carbonyl (δ 165–170 ppm) .

- FT-IR : Peaks at 3300–3400 cm (N-H stretch) and 1700–1720 cm (C=O stretch) validate functional groups .

- Mass Spectrometry : LC-MS (ESI+) should show [M+H] at m/z 223.1 (calculated for CHNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for hydrazinyl-substituted benzoates?

- Case Study : Conflicting enzyme inhibition results may arise from impurities or stereochemical variations. For example, residual solvents (e.g., ethanol) in crystallized products can artificially suppress activity.

- Solution :

- Purify via column chromatography (silica gel, chloroform/methanol) to remove non-polar impurities .

- Perform X-ray crystallography (using SHELXL ) to confirm stereochemistry and rule out tautomeric forms that may affect binding .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Density Functional Theory (DFT) : Use Gaussian 16 with B3LYP/6-31G(d) basis set to calculate frontier molecular orbitals (FMOs) and predict nucleophilic attack sites .

- Molecular Dynamics (MD) : Simulate solvation effects in ethanol/water mixtures to optimize reaction conditions for hydrazine coupling .

Methodological Notes

- Contradiction Handling : If low yields (<50%) occur during hydrazine coupling, consider using microwave-assisted synthesis (100°C, 30 min) to accelerate kinetics .

- Advanced Characterization : For polymorph analysis, use differential scanning calorimetry (DSC) to identify thermal stability differences between crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.